2-(3-methyl-1H-pyrazol-1-yl)propanamide
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Overview
Description
2-(3-methyl-1H-pyrazol-1-yl)propanamide is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methyl-1H-pyrazol-1-yl)propanamide typically involves the reaction of 3-methyl-1H-pyrazole with a suitable acylating agent. One common method is the reaction of 3-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an inert solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and flow rates. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-methyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; typically performed in dry ether or tetrahydrofuran.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Corresponding amines
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
2-(3-methyl-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including potential drug candidates for the treatment of diseases such as cancer and inflammation.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in the development of new materials and pharmaceuticals.
Material Science: It is used in the preparation of functional materials with specific properties, such as conductivity and fluorescence, for use in electronic devices and sensors.
Mechanism of Action
The mechanism of action of 2-(3-methyl-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer or anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific bioactive derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid
- 3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
- 2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
Uniqueness
2-(3-methyl-1H-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the amide functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of the amide group allows for further functionalization and derivatization, enabling the synthesis of a wide range of bioactive molecules and functional materials.
Properties
IUPAC Name |
2-(3-methylpyrazol-1-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-3-4-10(9-5)6(2)7(8)11/h3-4,6H,1-2H3,(H2,8,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUDXUINKZDUKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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